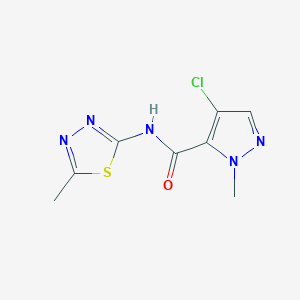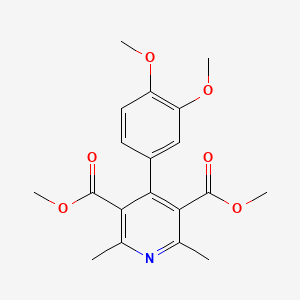![molecular formula C21H29N5O2 B5344609 6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5344609.png)
6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile, commonly known as MIB-1, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. MIB-1 is a potent and selective inhibitor of the protein-protein interaction between MDM2 and p53, which is a critical pathway in the regulation of cell proliferation and apoptosis.
Mécanisme D'action
MIB-1 exerts its inhibitory effect on the MDM2-p53 interaction by binding to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the formation of the MDM2-p53 complex and stabilizes the p53 protein, leading to the induction of apoptosis in cancer cells. The selectivity of MIB-1 for MDM2 over other proteins is due to the unique structure of the hydrophobic pocket in MDM2, which is different from other proteins.
Biochemical and Physiological Effects:
The inhibitory effect of MIB-1 on the MDM2-p53 interaction has been demonstrated in various biochemical and physiological assays. In vitro studies have shown that MIB-1 can induce apoptosis in cancer cells by activating the p53 pathway. In vivo studies using mouse models of cancer have also shown that MIB-1 can inhibit tumor growth and improve survival. Additionally, MIB-1 has been shown to have minimal toxicity and good pharmacokinetic properties, which are desirable characteristics for a potential therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
MIB-1 has several advantages for lab experiments. Firstly, it is a small molecule that can be easily synthesized and purified. Secondly, it has high selectivity for MDM2 over other proteins, which makes it a useful tool for studying the MDM2-p53 pathway. However, there are also limitations to the use of MIB-1 in lab experiments. Firstly, it is a potent inhibitor of the MDM2-p53 interaction, which can lead to off-target effects. Therefore, it is important to use appropriate controls and confirm the specificity of the effects observed. Secondly, MIB-1 has limited solubility in aqueous solutions, which can make it challenging to work with in certain assays.
Orientations Futures
There are several future directions for the study of MIB-1. Firstly, further studies are needed to elucidate the molecular mechanism of action of MIB-1 and its effects on other cellular pathways. Secondly, the potential applications of MIB-1 in combination with other therapeutic agents should be explored. Thirdly, the development of more potent and selective MDM2 inhibitors based on the structure of MIB-1 is an area of active research. Finally, the use of MIB-1 as a tool for studying the MDM2-p53 pathway in vivo should be further investigated.
Méthodes De Synthèse
The synthesis of MIB-1 involves a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 6-bromo-3-cyanopyridine, which is then reacted with 4-morpholinecarboxamide to form 6-(morpholin-4-ylcarbonyl)nicotinonitrile. This intermediate is then reacted with 1,4-dibromobutane and piperidine to form 6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
MIB-1 has been extensively studied for its potential applications in cancer research. As mentioned earlier, MIB-1 is a potent and selective inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of cell proliferation and apoptosis. The overexpression of MDM2 is observed in many types of cancers, which leads to the degradation of p53 and the inhibition of its tumor suppressor function. By inhibiting the MDM2-p53 interaction, MIB-1 can restore the function of p53 and induce apoptosis in cancer cells. Therefore, MIB-1 has been investigated as a potential therapeutic agent for various types of cancers, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
6-[4-[3-(morpholine-4-carbonyl)piperidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c22-14-17-3-4-20(23-15-17)24-8-5-19(6-9-24)26-7-1-2-18(16-26)21(27)25-10-12-28-13-11-25/h3-4,15,18-19H,1-2,5-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRQFQRDFFYFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=NC=C(C=C3)C#N)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5344526.png)

![ethyl {[2-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]amino}acetate](/img/structure/B5344545.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B5344553.png)
![1-[4-(4-methylpiperazin-1-yl)pentanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5344560.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344571.png)
![N-{[(4-acetylphenyl)amino]carbonyl}-4-chlorobenzamide](/img/structure/B5344578.png)
![5-(4-chlorophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5344583.png)
![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5344587.png)

![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5344594.png)
![N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide](/img/structure/B5344612.png)
